molecular formula C9H13N B3051974 2,3,5,6-Tetramethylpyridine CAS No. 3748-84-3

2,3,5,6-Tetramethylpyridine

Cat. No.: B3051974
CAS No.: 3748-84-3
M. Wt: 135.21 g/mol
InChI Key: ZAAVUWIYUMVQJG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylpyridine (CAS: 3748-84-3) is a methyl-substituted pyridine derivative characterized by four methyl groups at the 2, 3, 5, and 6 positions of the pyridine ring. This structural arrangement imparts unique steric and electronic properties, making it distinct from other methylpyridines. It is synthesized via the decarboxylation of 2,6-dimethyl-3,5-dicarbethoxypyridine under controlled conditions . The compound exhibits a pKa of 7.90 at 20°C, reflecting moderate basicity influenced by the electron-donating methyl groups and the aromatic pyridine core .

Applications of this compound span organic synthesis and food chemistry. As a hindered base, it minimizes racemization in peptide synthesis when used as an alternative to traditional bases like DIEA or NMM . Additionally, it serves as a flavor compound in high-temperature Daqu fermentation, with Monascus floridanus strains producing 0.27 mg/kg of the compound, enhancing the aroma profile of fermented grains .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetramethylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
TMPy serves as a crucial building block in organic synthesis. Its unique structure allows chemists to explore new chemical reactions and mechanisms. It is particularly useful in the synthesis of collidines and other nitrogen-containing compounds.

Table 1: Synthesis Pathways for TMPy Derivatives

Reaction TypeExample ReactionMajor Products
OxidationTMPy + Oxidizing AgentN-oxides
ReductionTMPy + Reducing AgentAmine derivatives
SubstitutionTMPy + Alkyl HalideFunctionalized derivatives

Biological Research

Antimicrobial and Anticancer Properties
Recent studies have investigated the biological activities of TMPy, revealing its potential as an antimicrobial and anticancer agent. The compound has shown efficacy against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, TMPy demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antimicrobial agents .

Pharmaceutical Applications

Therapeutic Agent Development
TMPy is being explored as a therapeutic agent due to its ability to interact with biological targets. Its mechanism of action involves binding to specific enzymes and receptors, potentially modulating their activity.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibition of cancer cell proliferation
Antimicrobial AgentsDevelopment of new antibiotics
Neurological DisordersPotential neuroprotective effects

Industrial Uses

Raw Material in Agrochemicals and Pharmaceuticals
TMPy is utilized as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Omeprazole. It also finds applications in the agrochemical sector.

Table 3: Industrial Applications of TMPy

IndustryApplicationExamples
PharmaceuticalsSynthesis of active pharmaceutical ingredientsOmeprazole
AgrochemicalsProduction of herbicides and pesticidesVarious formulations

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Structural Isomers and Basicity

The position and number of methyl groups on the pyridine ring significantly influence physical and chemical properties. Key comparisons include:

Compound Structure pKa Key Properties/Applications
2,3,5,6-Tetramethylpyridine Methyl at 2,3,5,6 7.90 Hindered base in peptide synthesis; flavor compound
2,4,6-Trimethylpyridine (Collidine) Methyl at 2,4,6 ~7.4 Catalyst in organic reactions; lower steric hindrance
2,3,4-Trimethylpyridine Methyl at 2,3,4 N/A Intermediate in pharmaceuticals; limited data

Key Insight : The higher pKa of this compound compared to collidine (7.90 vs. ~7.4) arises from enhanced electron donation by methyl groups in a symmetric arrangement, stabilizing the protonated form.

Saturated vs. Aromatic Derivatives

Saturated piperidine derivatives exhibit markedly higher basicity due to the absence of aromatic ring electron withdrawal:

Compound Structure pKa Applications
2,2,6,6-Tetramethylpiperidine Saturated ring 1.24 Strong base in non-polar solvents
This compound Aromatic ring 7.90 Moderate base; food and synthesis uses

Key Insight : The aromatic pyridine ring reduces basicity compared to saturated analogs, but methyl substitution offsets this effect partially.

Halogenated and Functionalized Derivatives

Substitution with halogens or functional groups alters reactivity and applications:

Compound Structure Key Properties/Applications
2,3,5,6-Tetrachloropyridine-4-thiol Cl and -SH groups Agrochemical intermediate; melting point 165–166°C
2,3,5,6-Tetrafluoro-4-hydrazinopyridine F and hydrazine Intermediate in pharmaceuticals; CAS 1735-44-0

Key Insight : Halogenation introduces electron-withdrawing effects, reducing basicity but enabling niche applications in agrochemicals and drug synthesis.

Biological Activity

2,3,5,6-Tetramethylpyridine (TMP) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TMP is a derivative of pyridine with four methyl groups attached to the 2, 3, 5, and 6 positions. Its molecular formula is C₉H₁₁N, and it has a molecular weight of approximately 135.19 g/mol. The presence of multiple methyl groups enhances its lipophilicity and influences its interaction with biological targets.

Synthesis

TMP can be synthesized through various methods, including alkylation of pyridine derivatives. A notable method involves the use of zeolite catalysts like HZSM-5 in the presence of carbonyl compounds to achieve high yields of TMP along with other collidines .

1. Antimicrobial Properties

TMP exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For example, TMP has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings .

2. Anti-inflammatory Effects

Research indicates that TMP possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .

3. Neuroprotective Effects

TMP has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant enzymes and reducing apoptosis in neuronal cells .

4. Enzyme Inhibition

Preliminary studies suggest that TMP may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), which could be beneficial in treating Alzheimer's disease .

Research Findings

Recent studies have focused on optimizing the production and biological evaluation of TMP derivatives:

  • Case Study on Antimicrobial Activity : A study tested TMP against various bacterial strains and found that it inhibited E. coli growth at concentrations as low as 50 µg/mL .
  • Neuroprotection Research : In vitro experiments demonstrated that TMP treatment significantly reduced neuronal cell death induced by oxidative stress compared to untreated controls .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibits E. coli
Anti-inflammatoryReduces TNF-α production
NeuroprotectiveEnhances neuronal survival
Enzyme inhibitionInhibits AChE

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3,5,6-Tetramethylpyridine critical for experimental design?

  • Methodological Answer : The pKa of this compound is 7.90 at 20°C, a critical parameter for buffer selection in reactions involving protonation/deprotonation equilibria . Researchers should also consider its solubility in polar vs. nonpolar solvents, volatility (relevant for gas-phase reactions), and stability under varying pH and temperature conditions. For instance, thermal stability should be assessed via thermogravimetric analysis (TGA) if high-temperature applications are planned.

Q. What synthetic routes are reported for this compound in laboratory settings?

  • Methodological Answer : While classical chemical synthesis routes (e.g., methylation of pyridine derivatives) are common, microbial biosynthesis offers an alternative. Monascus floridanus strain H26 has demonstrated the ability to produce this compound (0.27 mg/kg) in high-temperature Daqu fermentation, suggesting enzymatic methylation pathways . For lab-scale synthesis, researchers should optimize parameters like substrate concentration, pH, and microbial growth conditions to enhance yield.

Q. How can researchers determine the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. For example, GC-MS can identify volatile impurities, while 1^1H NMR (in CDCl₃ or DMSO-d₆) should show distinct methyl group resonances (δ ~2.3–2.6 ppm) and aromatic proton signals (δ ~6.8–8.0 ppm). Quantitative purity analysis via elemental analysis or mass spectrometry is recommended to confirm stoichiometry.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis focusing on variables such as:

  • Sample purity : Impurities (e.g., isomers or methylated byproducts) may skew bioactivity results. Use high-resolution LC-MS to verify compound integrity.
  • Experimental conditions : Compare solvent systems, concentration ranges, and biological models (e.g., in vitro vs. in vivo).
  • Data normalization : Standardize activity metrics (e.g., IC₅₀, EC₅₀) against positive controls. Cross-validation with orthogonal assays (e.g., fluorescence-based vs. radiometric) reduces method-specific biases .

Q. What methodologies are effective for quantifying trace amounts of this compound in complex matrices like fermented foods?

  • Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for volatile compound analysis. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects. For non-volatile derivatives, employ HPLC with UV/Vis detection (λ ~260 nm for pyridine rings) or tandem MS for enhanced sensitivity. Method validation should include recovery tests (spiked samples) and limit of detection (LOD) studies .

Q. What microbial pathways contribute to the biosynthesis of this compound in high-temperature fermentation?

  • Methodological Answer : In Monascus floridanus, the compound likely arises via methyltransferase activity on pyridine precursors. To elucidate pathways:

  • Gene knockout studies : Target putative methyltransferase genes and analyze metabolite profiles.
  • Isotopic labeling : Feed 13^{13}C-labeled methyl donors (e.g., S-adenosyl methionine) and track incorporation via NMR or MS.
  • Enzyme assays : Purify candidate enzymes and test substrate specificity in vitro .

Properties

IUPAC Name

2,3,5,6-tetramethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-6-5-7(2)9(4)10-8(6)3/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAVUWIYUMVQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190916
Record name 2,3,5,6-Tetramethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3748-84-3
Record name 2,3,5,6-Tetramethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3748-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3,5,6-Tetramethylpyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetramethylpyridine
Source EPA DSSTox
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Record name 2,3,5,6-tetramethylpyridine
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Synthesis routes and methods

Procedure details

When the process of the present invention is performed in the form of a fixed bed, the catalyst of the present invention is packed in a reactor and heated to a reaction temperature. Then, the mixture of methyl ethyl ketone, formaldehyde and ammonia was allowed to proceed through the gas phase catalytic reaction while maintaining the suitable reaction temperature. Thus, a reaction product containing 2,3,5-collidine, 2,3,6-collidine and 2,3,5,6-tetramethylpyridine is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,3,5,6-Tetramethylpyridine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,3,5,6-Tetramethylpyridine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,3,5,6-Tetramethylpyridine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,3,5,6-Tetramethylpyridine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,3,5,6-Tetramethylpyridine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
2,3,5,6-Tetramethylpyridine

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